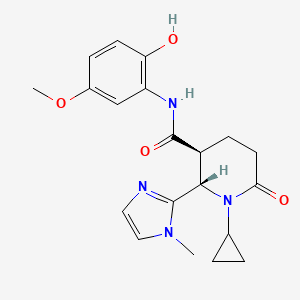![molecular formula C16H26N6O B7338312 1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea](/img/structure/B7338312.png)
1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of urea derivatives and is known to have a wide range of pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea is not fully understood. However, it is believed to act as a positive allosteric modulator of the α3 subunit of the GABAA receptor, which is involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the duration of the opening of the GABAA receptor channel, leading to an increase in the inhibitory effect of GABA. It has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea in lab experiments is its wide range of pharmacological properties. It has been shown to have anticonvulsant, analgesic, anxiolytic, and neuroprotective effects, making it a valuable tool for studying various aspects of neuroscience. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.
Synthesis Methods
The synthesis of 1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea involves the reaction of 1-(3-chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine with (1R,2R)-trans-1-amino-2-indanol in the presence of a palladium catalyst. This method has been optimized to produce high yields of the desired product and has been used in various studies.
Scientific Research Applications
1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea has been extensively studied for its potential therapeutic uses. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O/c17-13-4-1-2-5-14(13)20-16(23)19-12-7-10-22(11-8-12)15-6-3-9-18-21-15/h3,6,9,12-14H,1-2,4-5,7-8,10-11,17H2,(H2,19,20,23)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKKMMGSHQAOMZ-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)NC2CCN(CC2)C3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)NC2CCN(CC2)C3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4R)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B7338229.png)
![4-[(3R,4R)-3-carbamoyl-4-(trifluoromethyl)pyrrolidin-1-yl]sulfonyl-3-methylbenzoic acid](/img/structure/B7338238.png)
![4-[(2R)-2-methoxy-2-phenylacetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid](/img/structure/B7338242.png)
![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(3-cyclopentylazetidin-1-yl)ethane-1,2-dione](/img/structure/B7338249.png)
![N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-1-oxoisochromene-4-carboxamide](/img/structure/B7338260.png)
![N-[(1R,3S)-3-cyclopropylcyclohexyl]-1,1-dioxothian-4-amine](/img/structure/B7338263.png)
![4-[[(3S,4S)-3-methoxy-4-(2H-triazol-4-yl)pyrrolidin-1-yl]methyl]-5-methyl-2-thiophen-2-yl-1,3-oxazole](/img/structure/B7338266.png)
![(3R)-3-[5-(5-bromo-2-methylfuran-3-yl)-1,2,4-oxadiazol-3-yl]-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine](/img/structure/B7338276.png)
![(3aS,6aR)-2-(5-cyano-2-methylpyridin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B7338283.png)
![2-(4-fluoro-2-methylphenyl)-5-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]-1,3,4-oxadiazole](/img/structure/B7338291.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[1-(cyclopropylmethyl)piperidin-4-yl]urea](/img/structure/B7338298.png)
![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(4-methyl-1,1-dioxo-1,4-thiazinan-3-yl)acetamide](/img/structure/B7338316.png)

![3-[(4-Methylsulfonylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338327.png)
